p-(2-Aminoethoxy)phenol hydrochloride
Overview
Description
p-(2-Aminoethoxy)phenol hydrochloride: is a chemical compound with the molecular formula C8H12ClNO2. It is a derivative of phenol, where the hydroxyl group is substituted with an aminoethoxy group. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(2-Aminoethoxy)phenol hydrochloride typically involves the nucleophilic aromatic substitution of a halogenated phenol with an aminoethoxy group. The reaction conditions often require a strong base to facilitate the substitution reaction. For example, the reaction of p-chlorophenol with 2-aminoethanol in the presence of a base like sodium hydroxide can yield p-(2-Aminoethoxy)phenol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-(2-Aminoethoxy)phenol hydrochloride can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aminoethoxy group directs the substitution to the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Chemistry: p-(2-Aminoethoxy)phenol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in studying the mechanisms of nucleophilic aromatic substitution reactions.
Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in enzymatic assays.
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of p-(2-Aminoethoxy)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The phenolic hydroxyl group can participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
p-Aminophenol: Similar structure but lacks the ethoxy group.
2-Aminoethoxyphenol: Similar but with the aminoethoxy group in a different position.
Hydroquinone: Lacks the aminoethoxy group but shares the phenolic structure.
Uniqueness: p-(2-Aminoethoxy)phenol hydrochloride is unique due to the presence of both an aminoethoxy group and a phenolic hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
4-(2-aminoethoxy)phenol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4,10H,5-6,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARULEAIJJGDJPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622998 | |
Record name | 4-(2-Aminoethoxy)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98420-50-9 | |
Record name | 4-(2-Aminoethoxy)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.